N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-2-iodobenzamide
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Overview
Description
N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-2-IODOBENZAMIDE is a complex organic compound featuring a benzotriazole core substituted with a dimethylamino group and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-2-IODOBENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-2-IODOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
N~1~-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-2-IODOBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{2-[4-(DIMETHYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-2-IODOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A related compound with a dimethylamino group attached to a phenyl ring, used in dye synthesis and as a chemical intermediate.
Benzotriazole Derivatives: Compounds with a benzotriazole core, known for their corrosion inhibition and UV stabilization properties.
Uniqueness
Its iodinated benzamide moiety and dimethylamino-substituted benzotriazole core make it a versatile compound for various scientific investigations .
Properties
Molecular Formula |
C21H18IN5O |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]benzotriazol-5-yl]-2-iodobenzamide |
InChI |
InChI=1S/C21H18IN5O/c1-26(2)15-8-10-16(11-9-15)27-24-19-12-7-14(13-20(19)25-27)23-21(28)17-5-3-4-6-18(17)22/h3-13H,1-2H3,(H,23,28) |
InChI Key |
LXZNFEVPSMJQIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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